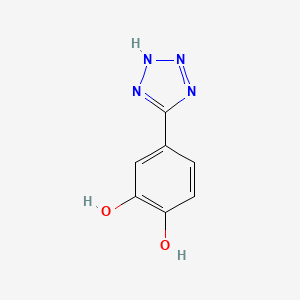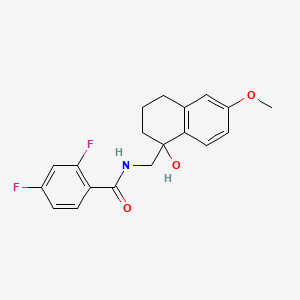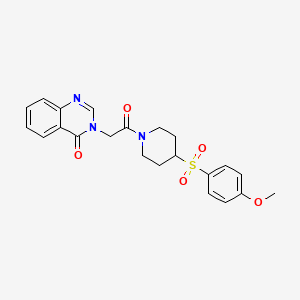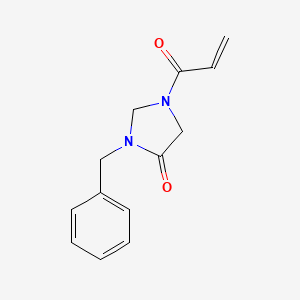
3-Benzyl-1-prop-2-enoylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-prop-2-enoylimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential biological activities. It belongs to the class of imidazolidinone compounds and has a molecular weight of 281.33 g/mol.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one is not yet fully understood. However, studies suggest that it may exert its biological activities by inhibiting certain enzymes or signaling pathways. For instance, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
3-Benzyl-1-prop-2-enoylimidazolidin-4-one has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Moreover, it has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Additionally, it has been shown to modulate the expression of certain genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one is its potential biological activities, which make it a promising candidate for drug development. Moreover, its synthetic method is relatively simple and can be achieved with high yields. However, one of the limitations is its limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
Several future directions can be explored with regards to 3-Benzyl-1-prop-2-enoylimidazolidin-4-one. One such direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, its anti-inflammatory and antiviral activities can be further explored for the development of new drugs. Moreover, its mechanism of action can be elucidated to gain a better understanding of its biological activities. Furthermore, its structure-activity relationship can be studied to design more potent analogs with improved biological activities.
Conclusion:
In conclusion, 3-Benzyl-1-prop-2-enoylimidazolidin-4-one is a synthetic compound that has shown potential biological activities, including antitumor, anti-inflammatory, and antiviral activities. Its synthesis method is relatively simple, and it can be achieved with high yields. Several future directions can be explored to further investigate its potential as a therapeutic agent. However, its limited availability may hinder its widespread use in research.
Synthesemethoden
The synthesis of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one can be achieved through several methods. One such method involves the reaction of benzyl isocyanate with ethyl acetoacetate in the presence of a base, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of benzyl isocyanate with 2-propyn-1-ol in the presence of a base, followed by the reaction with acetic anhydride and ammonium acetate. Both methods result in the formation of 3-Benzyl-1-prop-2-enoylimidazolidin-4-one with high yields.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-prop-2-enoylimidazolidin-4-one has shown potential biological activities, including antitumor, anti-inflammatory, and antiviral activities. Several studies have reported its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has also been reported to exhibit antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
3-benzyl-1-prop-2-enoylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-9-13(17)14(10-15)8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXMUOJLLVLRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-prop-2-enoylimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
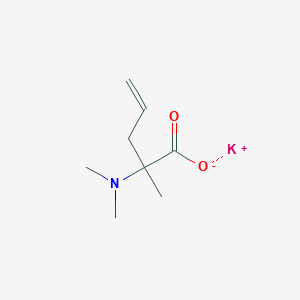

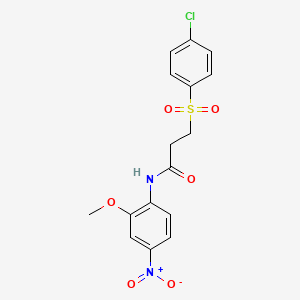
![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)

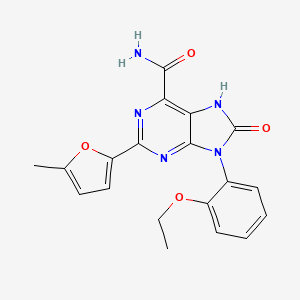
![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

